molecular formula C16H10Cl2N2O3S B2437471 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 905679-54-1

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2437471
CAS No.: 905679-54-1
M. Wt: 381.23
InChI Key: NWSDDJIBIQTSGD-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O3S and its molecular weight is 381.23. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Diuretic Activity N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has been synthesized and evaluated for its diuretic activity. This particular compound was part of a series being tested for potential diuretic effects, with one of its derivatives showing promise as a candidate for further exploration in this field (Yar & Ansari, 2009).

Antitumor Applications In the realm of cancer research, certain derivatives of this compound have been synthesized and shown to exhibit significant antitumor effects. Notably, compounds such as N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide have demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Biological Evaluation as Antimicrobial Agents Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, studies have identified compounds with promising antibacterial activity against significant bacterial strains like Staphylococcus aureus and Bacillus subtilis. This suggests that derivatives of this compound could be useful in the development of new antibacterial agents (Palkar et al., 2017).

Enantiospecific Synthesis for Pharmaceutical Applications This compound also has relevance in the pharmaceutical sector, especially in the synthesis of chiral compounds used in therapeutics. The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from this compound, are valuable in the enantiospecific synthesis of various therapeutic agents, indicating its significance in drug development (Mishra, Kaur, Sharma, & Jolly, 2016).

Antitubercular Potential Additionally, some studies have explored the antitubercular activity of derivatives of this compound. The synthesis of new compounds and their subsequent screening against Mycobacterium tuberculosis has revealed moderate antitubercular activity, which could be of interest in developing new treatments for tuberculosis (Amini, Navidpour, & Shafiee, 2008).

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c17-9-2-4-12-14(13(9)18)19-16(24-12)20-15(21)8-1-3-10-11(7-8)23-6-5-22-10/h1-4,7H,5-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSDDJIBIQTSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.